1-(4-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Catalog No.
S13566355
CAS No.
M.F
C12H14ClNO
M. Wt
223.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Product Name

1-(4-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

IUPAC Name

1-(4-chlorophenyl)-2-pyrrolidin-2-ylethanone

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

InChI

InChI=1S/C12H14ClNO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2

InChI Key

MNUMODZIGKLPQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=C(C=C2)Cl

1-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, also known by its CAS number 5339-21-9, is an organic compound characterized by a chlorophenyl group attached to a pyrrolidinyl ethanone structure. Its molecular formula is C14H19ClNC_{14}H_{19}ClN, with a molecular weight of approximately 248.76 g/mol. The compound exhibits a density of 1.036 g/cm³ and has a boiling point of about 337.5 ºC at 760 mmHg. It is noted for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry .

, including:

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Research indicates that 1-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one may possess various biological activities. It has been studied for its potential effects on enzyme interactions and cellular processes. The compound's mechanism of action may involve binding to specific receptors or enzymes, influencing signaling pathways that could lead to therapeutic effects, including anti-inflammatory and analgesic properties.

The synthesis of 1-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of an acidic catalyst. Common solvents used include ethanol or methanol, and the reaction conditions often require moderate temperatures and times ranging from a few hours to overnight. In industrial settings, continuous flow processes may be employed to enhance yield and efficiency.

1-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one has several applications:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is studied for its interactions with biological systems, potentially affecting enzyme activity and cellular processes.
  • Medicine: Investigated for therapeutic properties, it may have applications in pain management and anti-inflammatory treatments.
  • Industry: Used in producing specialty chemicals and materials.

Studies on the interactions of 1-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one with biological targets suggest that it may modulate enzyme activities and receptor signaling pathways. This interaction could lead to various physiological effects, including alterations in cellular behavior or gene expression.

Similar Compounds

Several compounds share structural similarities with 1-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one:

  • 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: Contains a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity.
  • 1-(4-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: Features a bromine atom; this substitution may impact the compound's electronic properties.
  • 1-(4-Methylphenyl)-2-(pyrrolidin-2-yl)ethan-1-one: Includes a methyl group instead of a halogen; this modification could influence lipophilicity and pharmacokinetics.

Uniqueness

The unique aspect of 1-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one lies in the presence of the chlorophenyl group, which enhances its reactivity in substitution reactions and contributes to its potential biological activity. This specific combination of functional groups distinguishes it from other similar compounds, which may exhibit different chemical behaviors and biological effects due to their substituents .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

223.0763918 g/mol

Monoisotopic Mass

223.0763918 g/mol

Heavy Atom Count

15

Explore Compound Types